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molecular formula C10H16O2 B159444 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 10136-65-9

2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No. B159444
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856497

Procedure details

A process for producing 2-hydroxy-3-pinanone, comprising the steps of reacting α-pinene with catalytic potassium osmate in solution of pyridine, N-methylmorpholine-N-oxide and aqueous acetone to produce cis-pinanediol; and thereafter oxidizing said cis-pinanediol with DMSO activated by pyridine.SO3 and triethylamine in an appropriate solvent to produce 2-hydroxy-3-pinanone.
Name
cis-pinanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C@@:1]12(O)[CH2:9][C@@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]2([OH:11])[CH3:10].CS(C)=[O:15].N1C=CC=CC=1>C(N(CC)CC)C>[OH:11][C:2]1([CH3:10])[C:3](=[O:15])[CH2:4][CH:5]2[CH2:9][CH:1]1[C:6]2([CH3:8])[CH3:7]

Inputs

Step One
Name
cis-pinanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@]12(C(CC[C@H](C1(C)C)C2)(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(C2C(C(CC1=O)C2)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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